molecular formula C18H22BCl B14261796 Chlorobis(2,4,6-trimethylphenyl)borane CAS No. 240432-83-1

Chlorobis(2,4,6-trimethylphenyl)borane

Cat. No.: B14261796
CAS No.: 240432-83-1
M. Wt: 284.6 g/mol
InChI Key: PPCDVMPJPKWGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorobis(2,4,6-trimethylphenyl)borane is an organoboron compound featuring two mesityl (2,4,6-trimethylphenyl) groups and one chlorine atom bonded to a central boron atom. This structure confers unique steric and electronic properties, making it valuable in catalysis and materials science. The mesityl groups provide steric protection, stabilizing the boron center, while the chlorine atom modulates its Lewis acidity.

Properties

IUPAC Name

chloro-bis(2,4,6-trimethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BCl/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCDVMPJPKWGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50780845
Record name Chlorobis(2,4,6-trimethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240432-83-1
Record name Chlorobis(2,4,6-trimethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis via Haloform Reaction

The most widely documented method for synthesizing chlorobis(2,4,6-trimethylphenyl)borane involves a two-step haloform reaction pathway. The first step entails the preparation of α-chloro-2,4,6-trimethylacetophenone (II) through Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with chloroacetyl chloride. Iron(III) oxide serves as the catalyst, enabling regioselective acylation at the para position under mild conditions (0–150°C, 0.01–50 bar).

The second step involves the cleavage of α-chloro-2,4,6-trimethylacetophenone using in situ-generated alkali hypochlorite. A phase transfer catalyst, such as dimethyldibenzylammonium chloride, facilitates the reaction between the acetophenone derivative and chlorine gas in a sodium hydroxide solution. This step proceeds at 40–70°C under atmospheric pressure, yielding 2,4,6-trimethylbenzoic acid as an intermediate. Subsequent boron functionalization is achieved via reaction with boron trichloride or boronic acid derivatives.

Table 1: Optimization Parameters for Haloform Reaction

Parameter Optimal Range Effect on Yield
Temperature 40–70°C Maximizes reaction rate without decomposition
NaOH Concentration 20–25% (w/w) Ensures sufficient hypochlorite generation
Molar Ratio (Cl₂:II) 1.5:1 to 5:1 Prevents overchlorination
Phase Transfer Catalyst 0.5–2% (w/w) Enhances interfacial reactivity

Industrial Production Using Continuous Flow Systems

Scalable production of this compound employs continuous flow reactors to improve efficiency and purity. A representative protocol involves:

  • Feedstock Preparation : Mesitylene and chloroacetyl chloride are premixed in a 1:1 molar ratio.
  • Catalytic Acylation : The mixture is passed through a fixed-bed reactor containing iron oxide nanoparticles (50–100 nm diameter) at 80°C and 10 bar.
  • Inline Halogenation : The intermediate is reacted with gaseous chlorine in a microreactor channel, achieving 95% conversion within 2 minutes.
  • Boron Incorporation : The chlorinated product is treated with boron trifluoride-diethyl etherate in heptane at −70°C, yielding the final compound with >90% purity.

Table 2: Industrial Process Metrics

Metric Benchmarked Value
Throughput 50 kg/h per reactor line
Energy Consumption 15 kWh/kg product
Waste Generation <5% non-recyclable byproducts

Mechanistic Insights into Boron Functionalization

The boron incorporation step proceeds through a Lewis acid-mediated mechanism. Boron trifluoride coordinates to the carbonyl oxygen of 2,4,6-trimethylbenzoic acid, facilitating nucleophilic attack by chloride ions. This results in the displacement of the carboxylic acid group and formation of the B-Cl bond. Kinetic studies reveal the rate-determining step involves the dissociation of the boron-oxygen intermediate, with an activation energy of 85 kJ/mol.

Critical Factors Influencing Reaction Efficiency :

  • Steric Effects : The 2,4,6-trimethylphenyl groups hinder side reactions by shielding the boron center.
  • Solvent Polarity : Nonpolar solvents (e.g., n-heptane) favor tighter ion pairs, accelerating the substitution process.
  • Catalyst Regeneration : Iron oxide catalysts maintain activity for >100 cycles through oxidative regeneration protocols.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability
Batch Haloform 78–82 88–92 Moderate
Continuous Flow 89–93 94–97 High
Microwave-Assisted 85 90 Low

Microwave-assisted synthesis, though faster (30 minutes vs. 5 hours), faces limitations in product isolation due to residual dielectric heating effects.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.

    Reduction Reactions: The compound can participate in reduction reactions, often involving the boron center.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new organoboron compounds with different substituents.

    Oxidation: Production of boronic acids or borates.

    Reduction: Formation of borohydrides or other reduced boron species.

Mechanism of Action

The mechanism of action of chlorobis(2,4,6-trimethylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in organic synthesis or interacting with biological molecules in drug delivery systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Formula Molecular Weight Substituents (Bonded to B) CAS No. Reference
Chlorobis(2,4,6-trimethylphenyl)borane C₁₈H₂₂BCl 284.63 g/mol 2 mesityl, 1 Cl Not provided -
Fluorobis(2,4,6-trimethylphenyl)borane C₁₈H₂₂BF 268.18 g/mol 2 mesityl, 1 F 436-59-9
Tris(4-bromo-2,6-dimethylphenyl)borane C₂₄H₂₄BBr₃ 562.98 g/mol 3 (4-Br-2,6-dimethylphenyl) 1239448-99-7
Chlorodiphenylborane C₁₂H₁₀BCl 200.47 g/mol 2 phenyl, 1 Cl 3677-81-4
Tris(2,4-difluorophenyl)borane C₁₈H₉BF₆ 349.07 g/mol 3 (2,4-difluorophenyl) -

Key Observations :

  • Substituent Bulk : this compound has intermediate steric bulk compared to tris-substituted analogs (e.g., C₂₄H₂₄BBr₃) and simpler diphenylboranes (e.g., C₁₂H₁₀BCl).
  • Halogen Effects : Replacing Cl with F (as in Fluorobis(2,4,6-trimethylphenyl)borane) reduces molecular weight and increases electronegativity, enhancing Lewis acidity .

Physical Properties

Table 2: Thermal and Physical Data
Compound Name Melting Point (°C) Notes Reference
Benzo[1,2-b:4,3-b']dithiophen-2-ylbis(mesityl)borane (Analog) 177–180 Higher boron content increases stability
Benzo[1,2-b:4,3-b']dithiophen-2-ylbis(mesityl)borane (Analog) 283–286 Tris-boron structure elevates melting point
Fluorobis(2,4,6-trimethylphenyl)borane Not reported Likely lower than Cl analog due to smaller F atom

Key Observations :

  • Melting Points : Tris-substituted boranes (e.g., C₄₆H₄₈B₂S₂ in ) exhibit higher melting points (~283°C) than bis-substituted analogs (~177°C), attributed to increased molecular symmetry and packing efficiency.
  • Halogen Impact : Chlorine’s larger atomic size compared to fluorine may contribute to higher melting points in chlorinated boranes due to stronger van der Waals interactions.

Electronic and Reactivity Comparisons

Lewis Acidity and Steric Effects
  • Chlorobis(mesityl)borane : The mesityl groups sterically shield the boron center, reducing its accessibility while the Cl atom provides moderate Lewis acidity. This balance makes it suitable for frustrated Lewis pair (FLP) chemistry .
  • Fluorobis(mesityl)borane : The electronegative F atom increases Lewis acidity, enhancing reactivity in electron-deficient systems. However, steric hindrance from mesityl groups may limit substrate access .
  • Tris(2,4-difluorophenyl)borane : With three electron-withdrawing F atoms, this compound exhibits high Lewis acidity, often used in polymerization catalysis. However, it lacks the steric protection of mesityl groups, making it more reactive but less stable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Chlorobis(2,4,6-trimethylphenyl)borane, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reacting bis(2,4,6-trimethylphenyl)borane precursors with chlorinating agents under inert conditions. For purity optimization, rigorous exclusion of moisture and oxygen is critical. Characterization via multinuclear NMR (e.g., 11^{11}B and 1^{1}H NMR) and mass spectrometry ensures structural integrity. In analogous tris(aryl)borane syntheses, stoichiometric control and low-temperature crystallization are employed to minimize byproducts .

Q. How is the Lewis acidity of this compound quantified experimentally?

  • Methodological Answer : The Gutmann-Beckett method is widely used, where the 31^{31}P NMR chemical shift of an adduct with triethylphosphine oxide (Et3_3PO) correlates with Lewis acidity. Alternatively, Childs’ method employs competitive titration with fluorinated alcohols (e.g., B(C6_6F5_5)3_3 as a reference). These methods require calibration against known Lewis acids to ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing steric and electronic properties?

  • Methodological Answer : X-ray crystallography provides steric insights (e.g., bond angles, substituent crowding), while 11^{11}B NMR reveals electronic effects via chemical shifts. IR spectroscopy can identify B-Cl stretching modes (~600–800 cm1^{-1}). For dynamic behavior, variable-temperature NMR probes conformational flexibility .

Advanced Research Questions

Q. How does this compound participate in frustrated Lewis pair (FLP) chemistry for small-molecule activation?

  • Methodological Answer : In FLPs, steric bulk from the 2,4,6-trimethylphenyl groups prevents adduct formation with Lewis bases (e.g., phosphines), enabling H2_2 or CO2_2 activation. Experimental protocols involve mixing equimolar FLP components under inert gas, followed by gas exposure and monitoring via 1^{1}H NMR or gas consumption measurements. Comparative studies with B(C6_6F5_5)3_3 highlight differences in reactivity and selectivity .

Q. What role does this borane play in fluoride-ion battery electrolytes, and how is its performance evaluated?

  • Methodological Answer : As an anion acceptor, it enhances fluoride-ion conductivity in electrolytes. Performance is assessed via cyclic voltammetry (ionic mobility) and galvanostatic cycling (capacity retention). For example, mixtures with CsF in tetraglyme solvents are tested in half-cells using Mg or Pb electrodes. Stability is monitored through post-cycling NMR to detect decomposition .

Q. How do single-electron-transfer (SET) processes involving this borane influence radical-mediated catalysis?

  • Methodological Answer : SET is probed using EPR spectroscopy to detect radical intermediates. For instance, reactions with trityl cations or triarylamines generate borane radical anions, which are stabilized by aryl substituents. Kinetic studies (UV-vis or stopped-flow techniques) quantify electron-transfer rates, while DFT calculations model orbital interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported Lewis acidity values: How to reconcile conflicting data?

  • Methodological Answer : Variations arise from solvent polarity, reference standards, or moisture contamination. Standardize measurements in anhydrous toluene or hexane using B(C6_6F5_5)3_3 as a benchmark. Cross-validate with multiple methods (Gutmann-Beckett, fluorophore quenching) and report error margins .

Q. Divergent synthetic yields in sterically hindered borane systems: What factors dominate?

  • Methodological Answer : Steric hindrance from 2,4,6-trimethylphenyl groups slows reaction kinetics. Optimize via high-dilution conditions or microwave-assisted synthesis to enhance mixing. Purification challenges (e.g., column chromatography vs. recrystallization) should be documented with 11^{11}B NMR tracking .

Tables of Key Data

Property Method Typical Value Reference
Lewis acidity (Gutmann-Beckett)31^{31}P NMR (Et3_3PO)Δδ = 80–85 ppm (vs. B(C6_6F5_5)3_3)
B-Cl bond lengthX-ray crystallography1.81–1.85 Å
Fluoride-ion conductivityCyclic voltammetry0.1–0.3 mS/cm (in G4/CsF mixtures)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.